Rp-8-Bromoguanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-cGMPS) functions as a competitive antagonist for cyclic Guanosine Monophosphate (cGMP)-dependent protein kinase (Protein Kinase G) isoforms Iα and Iβ. It binds reversibly to the regulatory domain’s cyclic nucleotide-binding sites, preventing cGMP-induced activation while lacking intrinsic agonistic activity. This inhibition arises from the Rp diastereomer’s stereochemistry, which stabilizes the autoinhibitory conformation of Protein Kinase G.
Table 1: Inhibition Constants (Kᵢ) of Rp-8-Br-cGMPS for Protein Kinase G Isoforms
| Isoform | Kᵢ (μM) | Primary Localization |
|---|---|---|
| Protein Kinase G-Iα | 3.7 | Lung, cerebellum, vascular smooth muscle |
| Protein Kinase G-Iβ | 15 | Platelets, hippocampus |
Source: [10]
Notably, Rp-8-Br-cGMPS exhibits 4-fold greater potency against Protein Kinase G-Iα than Iβ due to divergent allosteric coupling between their cyclic nucleotide-binding domains and catalytic sites [2] [4]. This isoform selectivity is critical for dissecting specific signaling roles—e.g., Protein Kinase G-Iβ-dependent platelet aggregation versus Protein Kinase G-Iα-mediated vasorelaxation.
The inhibitory efficacy of Rp-8-Br-cGMPS stems from three key structural modifications:
Table 2: Structure-Activity Relationships of Rp-8-Br-cGMPS Modifications
| Modification | Functional Role | Effect on Protein Kinase G |
|---|---|---|
| Rp-phosphorothioate | Steric blockade of activation helix movement | Competitive inhibition |
| 8-Bromo | Enhanced lipophilicity; conformational lock (syn) | Increased cellular uptake |
| β-D-ribofuranosyl | Hydrogen bonding with phosphate-binding cassette | Binding site stabilization |
Unlike Protein Kinase G-II, which features a shielded cyclic nucleotide-binding pocket with high cGMP selectivity [2], Protein Kinase G-I isoforms possess solvent-accessible binding clefts accommodating bulky 8-substitutions like bromine. This explains Rp-8-Br-cGMPS’s preference for Protein Kinase G-I [4].
Rp-8-Br-cGMPS resists degradation by phosphodiesterases due to its phosphorothioate backbone and C8-bromination. Phosphodiesterase 5 hydrolyzes native cGMP at rates >4,000 s⁻¹ but exhibits <0.2 s⁻¹ activity against phosphorothioate analogs like Rp-8-Br-cGMPS [5]. This stability extends the inhibitor’s intracellular half-life to hours, enabling sustained Protein Kinase G blockade in long-term studies.
In retinal rod outer segments, Rp-8-Br-cGMPS remains intact for >60 minutes, whereas unmodified cGMP is degraded within seconds [5]. This property is critical for experiments requiring prolonged inhibition—e.g., studies of nitric oxide-mediated smooth muscle relaxation or platelet aggregation [7] [9].
In retinal photoreceptors, Rp-8-Br-cGMPS demonstrates partial agonist activity at cyclic Guanosine Monophosphate-gated cation channels, albeit with 70-fold lower potency than cGMP (EC₅₀ = 1,200 μM vs. 17 μM for cGMP) [5]. This weak activation arises from:
Table 3: Pharmacological Profile of Rp-8-Br-cGMPS in Retinal Channels vs. Protein Kinase G
| Target | EC₅₀/ Kᵢ (μM) | Activity | Mechanism |
|---|---|---|---|
| Cyclic Guanosine Monophosphate-gated channel | 1,200 | Partial agonist | Weak cyclic Guanosine Monophosphate mimicry |
| Protein Kinase G-Iα | 3.7 | Competitive antagonist | Allosteric suppression of activation |
Despite its partial channel agonism, Rp-8-Br-cGMPS effectively antagonizes light-induced photoresponses in intact rods by competing with endogenous cyclic Guanosine Monophosphate. At 500 μM, it reduces the light-sensitive current by >50%, confirming its utility in dissecting cyclic Guanosine Monophosphate-dependent transduction pathways [5].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6